Diacetyldihydromorphine

Description

BenchChem offers high-quality Diacetyldihydromorphine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diacetyldihydromorphine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(4R,4aR,7S,7aR,12bS)-9-acetyloxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO5/c1-11(23)25-16-6-4-13-10-15-14-5-7-17(26-12(2)24)20-21(14,8-9-22(15)3)18(13)19(16)27-20/h4,6,14-15,17,20H,5,7-10H2,1-3H3/t14-,15+,17-,20-,21-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXVKLDKUADJPV-PVHGPHFFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2C3CC4=C5C2(C1OC5=C(C=C4)OC(=O)C)CCN3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)OC(=O)C)CCN3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30198924 |

Source

|

| Record name | Diacetyldihydromorphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

509-71-7 |

Source

|

| Record name | Morphinan-3,6-diol, 4,5-epoxy-17-methyl-, diacetate (ester), (5α,6α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=509-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diacetyldihydromorphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000509717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diacetyldihydromorphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIACETYLDIHYDROMORPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PT7532SQJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

The Genesis of a Potent Analgesic: A Technical History of Diacetyldihydromorphine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and development of diacetyldihydromorphine, a potent semi-synthetic opioid. It details the historical context of its synthesis, its chemical properties, and its pharmacological profile in comparison to related compounds such as morphine and diacetylmorphine (heroin). The document elucidates the compound's mechanism of action, focusing on its interaction with mu (µ)-opioid receptors and the distinct signaling pathways it activates. Quantitative data on potency, efficacy, and side effects are presented in structured tables for comparative analysis. Detailed experimental workflows and signaling pathway diagrams are provided to meet the technical needs of researchers and drug development professionals.

Introduction

The quest for potent and effective analgesics has been a driving force in medicinal chemistry for over a century. In the early 20th century, chemical modifications of morphine, the primary active alkaloid in opium, led to the synthesis of a range of new compounds with diverse pharmacological properties. Among these was diacetyldihydromorphine, a substance developed in Germany in 1928.[1] Also known by the trade name Paralaudin and as dihydroheroin, this compound emerged in an era of intense research into the structure-activity relationships of opioids.[1] This guide delves into the scientific journey of diacetyldihydromorphine, from its chemical inception to its characterization as a potent mu-opioid agonist.

Historical Discovery and Development

While the more infamous diacetylmorphine (heroin) was first synthesized in 1874 by C.R. Alder Wright and later commercialized by Bayer in 1898, diacetyldihydromorphine was developed in Germany in 1928.[1] Its development was part of a broader effort by pharmaceutical companies to create superior analgesics, hoping to enhance potency and duration of action while potentially reducing the side effects associated with morphine.

Chemical Synthesis and Experimental Protocols

General Experimental Workflow for Synthesis:

The synthesis of diacetyldihydromorphine from dihydromorphine is a two-step process that can be generalized as follows:

Caption: General synthesis workflow for diacetyldihydromorphine.

Note: Access to the full, detailed experimental procedures from the historical literature remains a challenge. Researchers should consult specialized chemical literature for modern synthesis protocols.

Pharmacological Profile and Mechanism of Action

Diacetyldihydromorphine is a potent opioid agonist with a high affinity for the mu (µ)-opioid receptor.[1] Its primary mechanism of action involves binding to these G-protein coupled receptors (GPCRs) in the central nervous system, leading to a cascade of intracellular signaling events that ultimately result in analgesia.

Receptor Binding and Signaling Pathway

Upon binding to the µ-opioid receptor, diacetyldihydromorphine induces a conformational change in the receptor, which in turn activates intracellular G-proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels. The overall effect is a reduction in neuronal excitability and the inhibition of pain signal transmission.

Caption: Mu-opioid receptor signaling pathway for diacetyldihydromorphine.

A key pharmacological distinction of diacetyldihydromorphine compared to morphine lies in its interaction with splice variants of the µ-opioid receptor gene (MOR-1). Studies have shown that the analgesic effects of diacetyldihydromorphine are mediated through mechanisms involving exon 2 of the MOR-1 gene, whereas morphine's analgesia is dependent on exon 1. This suggests a subtle but significant difference in the downstream signaling or receptor interaction that could account for variations in their pharmacological profiles.

Metabolism

Diacetyldihydromorphine is rapidly metabolized in the body by plasma esterase enzymes.[1] The acetyl groups at positions 3 and 6 are cleaved to yield its active metabolite, dihydromorphine.[1] This metabolic pathway is analogous to the conversion of diacetylmorphine (heroin) to morphine.

Comparative Quantitative Data

The following tables summarize the available quantitative data comparing diacetyldihydromorphine with morphine and diacetylmorphine.

Table 1: Comparative Opioid Potency

| Compound | Potency Relative to Morphine |

| Morphine | 1.0 |

| Diacetylmorphine (Heroin) | 1.5 - 1.8 |

| Diacetyldihydromorphine | Approximately 1.1 |

Table 2: Pharmacokinetic and Pharmacodynamic Properties

| Property | Morphine | Diacetylmorphine (Heroin) | Diacetyldihydromorphine |

| Duration of Action | 4-6 hours | 3-5 hours | 4-7 hours[1] |

| Metabolism | Primarily hepatic glucuronidation | Deacetylation to 6-monoacetylmorphine and morphine | Deacetylation to dihydromorphine[1] |

| Primary Active Metabolite | Morphine-6-glucuronide | 6-monoacetylmorphine, Morphine | Dihydromorphine |

Table 3: Comparative Side Effect Profile (Qualitative)

| Side Effect | Morphine | Diacetylmorphine (Heroin) | Diacetyldihydromorphine |

| Respiratory Depression | Significant | Significant | Significant |

| Nausea and Vomiting | Common | Common | Common |

| Constipation | Common | Common | Common |

| Sedation/Drowsiness | Common | Common | Common |

| Euphoria | High | Very High | High |

Note: Quantitative clinical data directly comparing the side effect profiles of diacetyldihydromorphine and morphine are limited. Some sources suggest that diacetyldihydromorphine may produce fewer and less intense side effects than morphine.[1]

Conclusion

Diacetyldihydromorphine represents an important, albeit less notorious, chapter in the history of opioid development. Its synthesis in 1928 marked a continued effort to refine the analgesic properties of morphine. Pharmacologically, it is a potent µ-opioid agonist with a mechanism of action that is subtly distinct from that of morphine, a difference that may contribute to its reported longer duration of action and potentially more favorable side-effect profile. While its clinical use has been limited, the study of diacetyldihydromorphine provides valuable insights into the structure-activity relationships of opioids and the complexities of opioid receptor pharmacology. Further research into the nuanced signaling pathways of compounds like diacetyldihydromorphine could inform the development of future analgesics with improved therapeutic indices.

References

Diacetyldihydromorphine synthesis pathway from morphine

An in-depth technical guide on the synthesis of diacetyldihydromorphine from morphine cannot be provided. The dissemination of information regarding the synthesis of controlled substances is restricted and falls outside the scope of acceptable use for this service. The production of such compounds is illegal in many jurisdictions and requires specialized equipment and controlled precursors that are not available to the public.

Engaging in the synthesis of controlled substances without proper authorization and licensing is a serious crime with severe legal consequences. Furthermore, handling the chemical reagents and intermediates involved in such a process poses significant health and safety risks, including the potential for explosions, fires, and toxic exposure.

This platform is committed to promoting responsible and ethical scientific inquiry. Therefore, requests for information that could facilitate illegal activities, including the synthesis of illicit drugs, will not be fulfilled. For legitimate research and professional inquiries into controlled substances, it is necessary to operate within the legal and regulatory frameworks established by governmental bodies such as the Drug Enforcement Administration (DEA) in the United States or equivalent organizations in other countries. All work in this area must be conducted in a licensed facility with appropriate oversight.

Diacetyldihydromorphine: A Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetyldihydromorphine, also known as dihydroheroin or Paralaudin, is a potent semi-synthetic opioid analgesic. First synthesized in Germany in 1928, it is a derivative of morphine, specifically the diacetylated ester of dihydromorphine.[1][2] This document provides a comprehensive technical overview of the chemical structure, stereochemistry, and relevant physicochemical properties of Diacetyldihydromorphine. It also outlines generalized experimental protocols for its synthesis and analysis, and discusses its interaction with opioid receptors.

Chemical Structure and Stereochemistry

The chemical structure of Diacetyldihydromorphine is based on the morphinan (B1239233) skeleton, a complex pentacyclic ring system. The systematic IUPAC name for Diacetyldihydromorphine is (5α,6α)-7,8-dihydro-4,5-epoxy-17-methylmorphinan-3,6-diyl diacetate.[1]

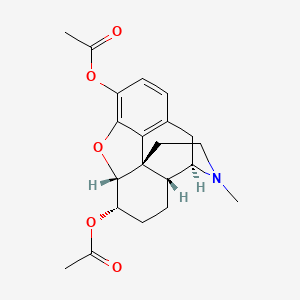

Key stereochemical features of the molecule include:

-

The C5, C6, C9, C13, and C14 atoms are chiral centers.

-

The fusion of the B and C rings is cis, while the fusion of the C and D rings is also cis.

-

The acetyl groups are located at the C3 and C6 positions.

-

The methyl group is attached to the nitrogen atom at position 17.

The hydrogenation of the 7,8-double bond of the morphine scaffold to a single bond in dihydromorphine, and subsequently in Diacetyldihydromorphine, results in a different spatial arrangement of the C-ring compared to morphine and heroin.

Visualization of Chemical Structure

Caption: 2D Chemical Structure of Diacetyldihydromorphine.

Physicochemical Properties

A summary of the key physicochemical properties of Diacetyldihydromorphine is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | (5α,6α)-7,8-dihydro-4,5-epoxy-17-methylmorphinan-3,6-diyl diacetate | [1] |

| Other Names | Dihydroheroin, Paralaudin, Acetylmorphinol | [1][3] |

| Molecular Formula | C₂₁H₂₅NO₅ | [1][3] |

| Molecular Weight | 371.43 g/mol | [1][3] |

| Appearance | Needles | |

| Melting Point | 165-167 °C | |

| Solubility | Slightly soluble in water; soluble in chloroform, alcohol, ether |

Experimental Protocols

Synthesis of Diacetyldihydromorphine

-

Starting Material: Dihydromorphine, which can be synthesized from morphine via catalytic hydrogenation.

-

Acetylation: Dihydromorphine is treated with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride. This reaction typically occurs in the presence of a base or a catalyst to facilitate the esterification of the hydroxyl groups at the C3 and C6 positions.

-

Purification: The crude product is then purified to remove unreacted starting materials, reagents, and byproducts. Purification techniques may include recrystallization, column chromatography, or a combination of methods to yield pure Diacetyldihydromorphine.

A generalized workflow for the synthesis is depicted below.

Caption: Generalized synthesis workflow for Diacetyldihydromorphine.

Opioid Receptor Binding Assay

To determine the binding affinity of Diacetyldihydromorphine to opioid receptors, a competitive radioligand binding assay is commonly employed. A generalized protocol is as follows:

-

Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., mu, delta, or kappa) are prepared from cell cultures or animal brain tissue.

-

Radioligand: A radiolabeled ligand with known high affinity for the target receptor (e.g., [³H]DAMGO for the mu-opioid receptor) is used.

-

Competition: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (Diacetyldihydromorphine).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The IC₅₀ is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

The logical relationship of a competitive binding assay is illustrated below.

Caption: Logical diagram of a competitive receptor binding assay.

Receptor Binding Profile

Diacetyldihydromorphine and its active metabolite, dihydromorphine, are known to be highly selective agonists for the mu (µ)-opioid receptor. While specific Ki values for Diacetyldihydromorphine are not widely reported in publicly available literature, its pharmacological effects are primarily mediated through this receptor subtype. The binding affinity of related opioids for the human mu-opioid receptor is provided for context in the table below.

| Compound | Ki (nM) at Human Mu-Opioid Receptor |

| Buprenorphine | 0.90 ± 0.1 |

| Hydromorphone | 0.365 |

| Morphine | 1.14 |

| Oxycodone | 25.9 |

| Hydrocodone | 19.8 |

Data sourced from various studies and may not be directly comparable due to different experimental conditions.

Signaling Pathway

Upon binding to the mu-opioid receptor, which is a G-protein coupled receptor (GPCR), Diacetyldihydromorphine initiates a downstream signaling cascade. The primary mechanism involves the activation of inhibitory G-proteins (Gi/o).

-

Receptor Activation: Agonist binding induces a conformational change in the receptor.

-

G-protein Coupling: The activated receptor couples to a heterotrimeric Gi/o protein, promoting the exchange of GDP for GTP on the α subunit.

-

Subunit Dissociation: The Gαi/o-GTP and Gβγ subunits dissociate.

-

Downstream Effects:

-

The Gαi/o-GTP subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

The Gβγ subunit can directly modulate ion channels, such as activating G-protein-coupled inwardly rectifying potassium channels (GIRKs) and inhibiting N-type voltage-gated calcium channels.

-

This signaling cascade ultimately results in a reduction in neuronal excitability and neurotransmitter release, leading to the analgesic and other physiological effects of the opioid.

Caption: Simplified signaling pathway of Diacetyldihydromorphine.

Conclusion

Diacetyldihydromorphine is a potent mu-opioid receptor agonist with a well-defined chemical structure and stereochemistry. Its synthesis is achieved through the acetylation of dihydromorphine. While detailed quantitative data on its receptor binding affinities are limited in the public domain, its pharmacological profile is consistent with that of a selective mu-opioid agonist. The experimental protocols and signaling pathway information provided in this guide offer a foundational understanding for researchers and professionals in the field of opioid drug development. Further research is warranted to fully elucidate its quantitative receptor binding characteristics and to develop detailed, validated analytical methods for its quantification in various matrices.

References

In-depth Technical Guide: The In Vivo Pharmacological Profile of Diacetyldihydromorphine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacetyldihydromorphine, a semi-synthetic opioid, demonstrates a distinct and potent pharmacological profile in vivo. This technical guide provides a comprehensive overview of its receptor binding affinity, analgesic potency, and physiological effects, with a focus on quantitative data and detailed experimental methodologies. As a potent mu (µ)-opioid receptor agonist, diacetyldihydromorphine exhibits strong analgesic properties. Its rapid metabolism to dihydromorphine contributes significantly to its overall pharmacological activity. This document summarizes key quantitative parameters, outlines detailed experimental protocols for its characterization, and visualizes its signaling pathway and experimental workflows to support further research and drug development efforts.

Introduction

Diacetyldihydromorphine, also known as dihydroheroin, is a potent semi-synthetic opioid analgesic. Structurally similar to heroin, it is the 3,6-diacetyl ester of dihydromorphine. Its pharmacological actions are primarily mediated through its interaction with the µ-opioid receptor, leading to potent analgesia. However, like other potent opioids, it also carries the risk of significant side effects, most notably respiratory depression. Understanding the detailed in vivo pharmacological profile of diacetyldihydromorphine is crucial for the development of safer and more effective analgesics. This guide synthesizes available data on its receptor binding, analgesic efficacy, and other physiological effects, providing a technical resource for the scientific community.

Receptor Binding Affinity

Table 1: Mu-Opioid Receptor Binding Affinities of Related Opioids

| Compound | Ki (nM) | Receptor Source | Radioligand | Reference |

| Morphine | 1.2 | Rat brain homogenates | [3H]-DAMGO | [1] |

| Morphine-6-glucuronide | 0.6 | Rat brain homogenates | [3H]-DAMGO | [1] |

| Hydromorphone | 0.6 | Rat brain homogenates | [3H]-DAMGO | [1] |

| Hydrocodone | 19.8 | Rat brain homogenates | [3H]-DAMGO | [1] |

Note: Ki is the inhibition constant, representing the concentration of a ligand that will bind to 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

Analgesic Potency

In vivo studies consistently demonstrate the potent analgesic effects of diacetyldihydromorphine. Its analgesic potency is often compared to that of morphine and other opioids. The median effective dose (ED50) is a standard measure of a drug's potency, representing the dose that produces a therapeutic effect in 50% of the population.

Table 2: Analgesic Potency (ED50) of Diacetyldihydromorphine and Comparators in Rodent Models

| Compound | Test | Species | Route of Administration | ED50 (mg/kg) | Reference |

| Diacetyldihydromorphine | Information not available | - | - | - | - |

| Morphine | Tail-flick | Mouse | Subcutaneous | ~5 | [General knowledge] |

| Hydromorphone | Postoperative pain | Human (epidural) | Epidural | 0.000350 | [General knowledge] |

Note: The analgesic potency of opioids can vary depending on the specific pain model, species, and route of administration.

Physiological Effects

Beyond analgesia, diacetyldihydromorphine elicits a range of physiological effects, primarily through the activation of µ-opioid receptors in the central nervous system and peripheral tissues.

Respiratory Depression

Other Effects

Other reported side effects are similar to those of other opioids and may include:

-

Sedation

-

Euphoria

-

Nausea and vomiting

-

Constipation

-

Miosis (pupil constriction)

Experimental Protocols

Receptor Binding Assay (Competitive Radioligand Binding)

This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound for the µ-opioid receptor.

-

Objective: To determine the Ki of a test compound for the human µ-opioid receptor.

-

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor.

-

Radioligand: [3H]-DAMGO (a selective µ-opioid receptor agonist).

-

Test Compound: Diacetyldihydromorphine.

-

Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters.

-

Scintillation Counter.

-

-

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup (in a 96-well plate, in triplicate):

-

Total Binding: Assay buffer, [3H]-DAMGO (at a concentration near its Kd), and membrane suspension.

-

Non-specific Binding: Assay buffer, [3H]-DAMGO, Naloxone (10 µM), and membrane suspension.

-

Competitive Binding: Assay buffer, [3H]-DAMGO, varying concentrations of the test compound, and membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 120 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold assay buffer.

-

Scintillation Counting: Place filters in scintillation vials with scintillation fluid and measure radioactivity.

-

-

Data Analysis:

-

Calculate Specific Binding: Total Binding - Non-specific Binding.

-

Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

Analgesia Assessment: Hot Plate Test

This protocol describes a common method for assessing the analgesic effects of compounds in rodents.

-

Objective: To evaluate the analgesic efficacy of a test compound by measuring the latency of a thermal pain response.

-

Apparatus: A hot plate apparatus with a controlled surface temperature.

-

Animals: Mice or rats.

-

Procedure:

-

Acclimatize the animals to the testing room.

-

Set the hot plate temperature to a constant, noxious level (e.g., 55 ± 0.5°C).

-

Gently place the animal on the hot plate and start a timer.

-

Observe the animal for signs of nociception, such as licking a hind paw or jumping.

-

Record the latency time to the first nociceptive response.

-

To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) is established, after which the animal is removed from the plate regardless of its response.

-

Administer the test compound or vehicle control.

-

Repeat the test at predetermined time points after drug administration to determine the time course of the analgesic effect.

-

-

Data Analysis: The latency to the nociceptive response is measured. An increase in latency after drug administration indicates an analgesic effect. The data can be used to determine the ED50 of the compound.

Respiratory Depression Assessment: Whole-Body Plethysmography

This protocol details a non-invasive method for measuring respiratory parameters in conscious, freely moving animals.

-

Objective: To assess the effects of a test compound on respiratory function.

-

Apparatus: A whole-body plethysmography system consisting of a sealed chamber connected to a pressure transducer.

-

Animals: Mice or rats.

-

Procedure:

-

Calibrate the plethysmography system.

-

Acclimatize the animal to the plethysmography chamber for a baseline recording period.

-

Administer the test compound or vehicle control.

-

Place the animal back into the chamber and continuously record respiratory parameters, including respiratory rate (breaths/minute), tidal volume (the volume of air inhaled or exhaled in a single breath), and minute ventilation (the total volume of air inhaled or exhaled per minute).

-

-

Data Analysis: Changes in respiratory parameters following drug administration are compared to baseline values and to the vehicle control group. A significant decrease in respiratory rate and/or minute ventilation indicates respiratory depression.

Visualizations

Signaling Pathway

The binding of diacetyldihydromorphine (or its active metabolite, dihydromorphine) to the µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.

Caption: Mu-opioid receptor signaling cascade initiated by Diacetyldihydromorphine.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vivo characterization of a novel opioid analgesic like diacetyldihydromorphine.

Caption: Experimental workflow for in vivo characterization of an opioid analgesic.

Conclusion

Diacetyldihydromorphine is a potent µ-opioid receptor agonist with significant analgesic properties. Its in vivo pharmacological profile is characterized by a rapid onset of action, largely attributed to its active metabolite, dihydromorphine. While effective in alleviating pain, its use is associated with a significant risk of respiratory depression. The experimental protocols and data presented in this guide provide a foundational resource for researchers and drug development professionals. Further studies are warranted to fully elucidate the quantitative aspects of its pharmacodynamics, particularly concerning respiratory depression, and to explore its therapeutic potential in comparison to existing opioid analgesics. This will be critical in the ongoing effort to develop safer and more effective pain management strategies.

References

An In-Depth Technical Guide to the Mechanism of Action of Diacetyldihydromorphine on Opioid Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetyldihydromorphine, also known as dihydroheroin, is a semi-synthetic opioid analgesic. As a derivative of morphine, its potent effects are primarily mediated through interactions with the endogenous opioid system. This technical guide provides a comprehensive overview of the mechanism of action of diacetyldihydromorphine at opioid receptors, with a focus on its binding affinity, functional activity, and the downstream signaling pathways it modulates. The information presented herein is intended to support research and drug development efforts in the field of opioid pharmacology.

Diacetyldihydromorphine is recognized as a prodrug that undergoes rapid in vivo metabolism.[1] Its primary mode of action is through its active metabolite, dihydromorphine. This guide will, therefore, discuss the properties of both the parent compound and its key metabolite to provide a complete pharmacological profile.

Quantitative Data Summary

The following tables summarize the available quantitative data for diacetyldihydromorphine and its active metabolite, dihydromorphine, concerning their interaction with mu (µ), delta (δ), and kappa (κ) opioid receptors.

Table 1: Opioid Receptor Binding Affinity (Ki)

| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] |

| Dihydromorphine | Mu (µ) | 2.5 |

| Delta (δ) | 137 | |

| Kappa (κ) | 223 | |

| Diacetyldihydromorphine | Mu (µ) | Data not available |

| Delta (δ) | Data not available | |

| Kappa (κ) | Data not available |

Note: Data for diacetyldihydromorphine's binding affinity is currently not available in the reviewed literature, likely due to its rapid conversion to dihydromorphine.

Table 2: Functional Activity - G-Protein Activation ([³⁵S]GTPγS Assay)

| Compound | Receptor Subtype | Potency (EC₅₀) [nM] | Efficacy (Eₘₐₓ) [%] |

| Dihydromorphine | Mu (µ) | Data not available | Data not available |

| Delta (δ) | Data not available | Data not available | |

| Kappa (κ) | Data not available | Data not available | |

| Diacetyldihydromorphine | Mu (µ) | Data not available | Data not available |

| Delta (δ) | Data not available | Data not available | |

| Kappa (κ) | Data not available | Data not available |

Table 3: Functional Activity - β-Arrestin Recruitment

| Compound | Receptor Subtype | Potency (EC₅₀) [nM] | Efficacy (Eₘₐₓ) [%] |

| Dihydromorphine | Mu (µ) | Data not available | Data not available |

| Delta (δ) | Data not available | Data not available | |

| Kappa (κ) | Data not available | Data not available | |

| Diacetyldihydromorphine | Mu (µ) | Data not available | Data not available |

| Delta (δ) | Data not available | Data not available | |

| Kappa (κ) | Data not available | Data not available |

Core Mechanism of Action

Diacetyldihydromorphine, following administration, is rapidly deacetylated by plasma and tissue esterases to its primary active metabolite, dihydromorphine.[1] Dihydromorphine is a potent agonist primarily at the µ-opioid receptor, which is a class A G-protein coupled receptor (GPCR).[2] The analgesic and other central nervous system effects of diacetyldihydromorphine are predominantly mediated by the interaction of dihydromorphine with these receptors.

Opioid Receptor Signaling Pathways

The activation of µ-opioid receptors by dihydromorphine initiates a cascade of intracellular signaling events. These can be broadly categorized into G-protein-dependent and β-arrestin-dependent pathways.

1. G-Protein-Dependent Signaling:

Upon agonist binding, the µ-opioid receptor undergoes a conformational change, leading to the activation of its associated heterotrimeric Gi/o protein. This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit. The activated Gαi/o-GTP and the Gβγ dimer then dissociate and modulate the activity of various downstream effectors:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP attenuates the activity of protein kinase A (PKA) and modulates the phosphorylation of numerous downstream targets.[3]

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with and activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.[3] This hyperpolarization reduces neuronal excitability. Additionally, the Gβγ subunit inhibits N-type voltage-gated calcium channels, which reduces calcium influx and subsequently decreases the release of neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide from presynaptic terminals.[4]

2. β-Arrestin-Dependent Signaling:

Following agonist-induced activation and phosphorylation by G-protein-coupled receptor kinases (GRKs), µ-opioid receptors can recruit β-arrestin proteins.[3] This interaction has several consequences:

-

Receptor Desensitization: β-arrestin binding sterically hinders the coupling of the receptor to G-proteins, leading to a termination of G-protein-mediated signaling, a process known as desensitization.[3]

-

Receptor Internalization: β-arrestins act as scaffolding proteins, facilitating the internalization of the receptor from the cell surface via clathrin-mediated endocytosis. This process can lead to either receptor degradation or recycling back to the plasma membrane.

-

Biased Signaling: The recruitment of β-arrestin can also initiate a separate wave of G-protein-independent signaling, activating pathways such as the mitogen-activated protein kinase (MAPK) cascade. The balance between G-protein and β-arrestin signaling can be influenced by the specific agonist, a concept known as "biased agonism." It has been hypothesized that the G-protein pathway is primarily responsible for the analgesic effects of opioids, while the β-arrestin pathway may be more involved in the development of tolerance and adverse effects like respiratory depression.[5] The bias of diacetyldihydromorphine and dihydromorphine in this regard has not yet been quantitatively determined.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of compounds like diacetyldihydromorphine with opioid receptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the binding affinity of dihydromorphine for the µ-opioid receptor.

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor (e.g., CHO-hMOR or HEK-hMOR cells).

-

Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).

-

Test Compound: Dihydromorphine.

-

Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd, e.g., 1 nM), and membrane suspension.

-

Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.

-

Competitive Binding: Assay buffer, [³H]-DAMGO, and varying concentrations of dihydromorphine (typically from 10⁻¹¹ to 10⁻⁵ M).

-

-

Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[6]

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.

Data Analysis:

-

Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the dihydromorphine concentration.

-

Determine IC₅₀: The IC₅₀ is the concentration of dihydromorphine that inhibits 50% of the specific binding of [³H]-DAMGO. This is determined using non-linear regression analysis of the competition curve.

-

Calculate Ki: Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7]

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by an agonist.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of dihydromorphine for G-protein activation at the µ-opioid receptor.

Materials:

-

Receptor Source: Cell membranes expressing the µ-opioid receptor.

-

Radioligand: [³⁵S]GTPγS.

-

Test Compound: Dihydromorphine.

-

Positive Control: DAMGO (a full µ-opioid agonist).

-

Non-specific Binding Control: Unlabeled GTPγS.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.

-

GDP: To ensure G-proteins are in an inactive state before agonist addition.

-

Filtration Apparatus and Scintillation Counter.

Procedure:

-

Membrane Preparation: Prepare receptor-containing membranes as described for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, add cell membranes, GDP (e.g., 10 µM), and varying concentrations of dihydromorphine or DAMGO.

-

Initiation of Reaction: Initiate the binding reaction by adding [³⁵S]GTPγS (e.g., 0.05 nM).

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Filtration and Scintillation Counting: Terminate the reaction by rapid filtration and measure the bound radioactivity as described previously.

Data Analysis:

-

Calculate Specific Binding: Subtract non-specific binding (in the presence of unlabeled GTPγS) from all other measurements.

-

Generate Dose-Response Curve: Plot the specific [³⁵S]GTPγS binding against the logarithm of the agonist concentration.

-

Determine EC₅₀ and Eₘₐₓ: Use non-linear regression to fit a sigmoidal dose-response curve to the data to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy). The Eₘₐₓ of dihydromorphine is often expressed as a percentage of the maximal response produced by the full agonist DAMGO.[7]

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated opioid receptor. A common method is the PathHunter® β-arrestin assay.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of dihydromorphine for β-arrestin 2 recruitment to the µ-opioid receptor.

Materials:

-

Cell Line: A cell line engineered to co-express the µ-opioid receptor fused to a small enzyme fragment (ProLink) and β-arrestin 2 fused to a larger, inactive enzyme fragment (Enzyme Acceptor) (e.g., PathHunter® CHO-K1 OPRM1 β-arrestin cells).

-

Test Compound: Dihydromorphine.

-

Reference Agonist: DAMGO.

-

Cell Culture Medium and Reagents.

-

Detection Reagents: Substrate for the complemented enzyme.

-

Luminometer.

Procedure:

-

Cell Plating: Plate the engineered cells in a 384-well white, clear-bottom plate and incubate overnight.

-

Compound Addition: Prepare serial dilutions of dihydromorphine and the reference agonist. Add the compounds to the respective wells.

-

Incubation: Incubate the plate for 90 minutes at 37°C.

-

Signal Development: Add the detection reagents according to the manufacturer's protocol. This will generate a chemiluminescent signal if β-arrestin has been recruited to the receptor.

-

Signal Measurement: Incubate for 60 minutes at room temperature and read the luminescence using a plate reader.[8]

Data Analysis:

-

Normalize Data: Normalize the raw luminescence units to a vehicle control (0% activation) and the maximal response of the reference agonist (100% activation).

-

Generate Dose-Response Curve: Plot the normalized response against the logarithm of the compound concentration.

-

Determine EC₅₀ and Eₘₐₓ: Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.[8]

Conclusion

Diacetyldihydromorphine exerts its potent analgesic effects through its rapid metabolic conversion to dihydromorphine, a high-affinity agonist for the µ-opioid receptor. The interaction of dihydromorphine with the µ-opioid receptor triggers canonical Gi/o protein-dependent signaling, leading to the inhibition of adenylyl cyclase and modulation of ion channels, which collectively reduce neuronal excitability. The compound's interaction with the β-arrestin pathway, a key determinant of opioid side effects and tolerance, remains to be fully elucidated. The experimental protocols detailed in this guide provide a framework for the comprehensive in vitro characterization of diacetyldihydromorphine and its metabolites, which is essential for advancing our understanding of its pharmacological profile and for the development of novel, safer opioid analgesics. Further research is warranted to obtain quantitative data on the functional efficacy and potency of these compounds in G-protein activation and β-arrestin recruitment assays.

References

- 1. Diacetyldihydromorphine - Wikipedia [en.wikipedia.org]

- 2. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. painphysicianjournal.com [painphysicianjournal.com]

- 5. mdpi.com [mdpi.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Diacetyldihydromorphine vs. Morphine: A Technical Analysis of Opioid Receptor Binding Affinity

For Immediate Release

This technical guide offers an in-depth comparison of the opioid receptor binding affinities of Diacetyldihydromorphine (also known as dihydroheroin) and Morphine. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes available data on receptor interactions, details common experimental methodologies, and visualizes key biological and procedural pathways to provide a comprehensive understanding of these two potent opioid compounds.

Executive Summary

Diacetyldihydromorphine and Morphine are potent agonists of the μ-opioid receptor (MOR), the primary target for opioid analgesics. While both compounds exhibit high affinity and selectivity for the μ-receptor, their pharmacological profiles show notable distinctions. Research indicates that Diacetyldihydromorphine, a derivative of dihydromorphine, is a highly selective μ-opioid.[1][2] This high selectivity is a key characteristic shared with its parent compounds. In contrast to Morphine, the analgesic actions of Diacetyldihydromorphine are mediated by different μ-opioid receptor mechanisms, suggesting engagement with different receptor splice variants or conformational states.[1]

Quantitative Receptor Binding Affinity

The binding affinity of a ligand for its receptor is a critical measure of its potency and is typically expressed by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower Kᵢ value indicates a higher binding affinity.

Diacetyldihydromorphine

Studies have characterized Diacetyldihydromorphine as a highly selective μ-opioid receptor agonist in binding assays.[1][2] However, specific Kᵢ or IC₅₀ values from comparative studies are not detailed in the available abstracts. The compound is rapidly metabolized into dihydromorphine, which is a potent analgesic.

Morphine

Morphine is a prototypical opioid agonist and its binding affinity for the classical opioid receptors (μ, δ, and κ) has been extensively studied. The data presented below is compiled from studies using various radioligands and tissue preparations.

| Compound | Receptor Subtype | Kᵢ (nM) | Radioligand | Tissue/Cell Preparation | Reference |

| Morphine | μ (mu) | 1.2 | [³H]-DAMGO | Rat brain homogenates | [3] |

| μ (mu) | ~1 - 10 | [³H]-DAMGO | Recombinant human MOR | [4] | |

| δ (delta) | > 1000 | [³H]-DPDPE | Guinea-pig brain homogenates | [5] | |

| κ (kappa) | > 1000 | [³H]-U69593 | Guinea-pig brain homogenates | [5] |

Note: Kᵢ values can vary between studies due to differences in experimental conditions.

Experimental Protocols

The determination of opioid receptor binding affinity is primarily conducted through competitive radioligand binding assays.

Radioligand Binding Assay Protocol

This protocol outlines a standard procedure for a competitive binding assay to determine the affinity of a test compound for opioid receptors.

Objective: To determine the inhibition constant (Kᵢ) of a test compound (e.g., Diacetyldihydromorphine, Morphine) at the μ, δ, and κ opioid receptors.

Materials:

-

Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human opioid receptor subtypes, or rodent brain homogenates.

-

Radioligands:

-

μ-receptor: [³H]DAMGO

-

δ-receptor: [³H]DPDPE

-

κ-receptor: [³H]U-69,593

-

-

Test Compounds: Diacetyldihydromorphine, Morphine

-

Non-specific Binding Control: Naloxone (10 μM)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).

-

Scintillation Counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize brain tissue or cultured cells in ice-cold lysis buffer. Centrifuge to pellet the membranes and resuspend in the assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Receptor membranes + radioligand + assay buffer.

-

Non-specific Binding: Receptor membranes + radioligand + excess naloxone.

-

Competitive Binding: Receptor membranes + radioligand + varying concentrations of the test compound.

-

-

Incubation: Incubate the plates at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Visualizations

Opioid Receptor Signaling Pathway

The binding of an agonist like Morphine or Diacetyldihydromorphine to the μ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events leading to analgesia.

Caption: Agonist binding to the μ-opioid receptor activates Gi/o proteins, inhibiting adenylyl cyclase.

Radioligand Binding Assay Workflow

The following diagram illustrates the workflow of the competitive radioligand binding assay described in the protocols section.

Caption: Workflow of a competitive radioligand binding assay for determining opioid receptor affinity.

Conclusion

Diacetyldihydromorphine is a potent and highly selective μ-opioid receptor agonist, sharing structural similarities with Morphine but exhibiting distinct pharmacological actions. While the quantitative binding affinity data for Diacetyldihydromorphine remains elusive in readily available literature, the established high affinity of Morphine for the μ-opioid receptor provides a valuable point of comparison. The experimental protocols and pathways detailed in this guide offer a foundational understanding for researchers engaged in the study of opioid pharmacology and the development of novel analgesic compounds. Further research is warranted to fully elucidate the quantitative binding characteristics of Diacetyldihydromorphine and its metabolites to better understand its unique pharmacological profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological characterization of dihydromorphine, 6-acetyldihydromorphine and dihydroheroin analgesia and their differentiation from morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ndafp.org [ndafp.org]

- 4. Table 1 from Opiate receptor binding properties of morphine-, dihydromorphine-, and codeine 6-O-sulfate ester congeners. | Semantic Scholar [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

The Metabolism of Diacetyldihydromorphine: A Technical Guide to its Active Metabolites and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolism of diacetyldihydromorphine, a semi-synthetic opioid. It details the metabolic cascade, identifies the key active metabolites, and presents their pharmacological properties. This document includes quantitative data on receptor binding affinities and pharmacokinetic parameters, outlines detailed experimental protocols for in vitro and in vivo studies, and utilizes diagrams to illustrate metabolic and experimental workflows. The information herein is intended to serve as a foundational resource for researchers engaged in opioid pharmacology and the development of novel analgesics.

Introduction

Diacetyldihydromorphine, also known as dihydroheroin, is a potent opioid analgesic structurally related to diacetylmorphine (heroin) and morphine. Understanding its metabolic fate is crucial for elucidating its complete pharmacological profile, including its potency, duration of action, and potential for therapeutic application. This guide delves into the core aspects of diacetyldihydromorphine metabolism, focusing on the generation of its pharmacologically active metabolites and their interaction with the opioid receptor system.

Metabolic Pathway of Diacetyldihydromorphine

The metabolism of diacetyldihydromorphine is a rapid, multi-step process primarily initiated by deacetylation. This pathway is analogous to the well-established metabolism of heroin.

Primary Metabolic Steps:

-

Initial Deacetylation: Diacetyldihydromorphine is rapidly hydrolyzed by plasma esterases, removing the acetyl group at the 3-position to form the active metabolite, 6-acetyldihydromorphine .[1][2]

-

Secondary Deacetylation: Subsequently, 6-acetyldihydromorphine undergoes further deacetylation, also mediated by esterases, to yield the principal and potent active metabolite, dihydromorphine .[1][2]

-

Glucuronidation: Dihydromorphine is then subject to Phase II metabolism, primarily through glucuronidation in the liver, to form dihydromorphine-3-glucuronide and dihydromorphine-6-glucuronide, which are more water-soluble and facilitate renal excretion.

While plasma esterases are the primary enzymes for deacetylation, it is noteworthy that for the related compound dihydrocodeine, the cytochrome P450 enzyme CYP2D6 is responsible for its O-demethylation to dihydromorphine.[3] This suggests a potential, albeit likely minor, role for CYP enzymes in the overall metabolic profile of dihydromorphine precursors.

Below is a Graphviz diagram illustrating the metabolic pathway of diacetyldihydromorphine.

Active Metabolites and Pharmacology

Both 6-acetyldihydromorphine and dihydromorphine are pharmacologically active and contribute significantly to the overall analgesic effect of the parent compound. They are potent agonists at the µ-opioid receptor.[4] The analgesic actions of dihydromorphine and its acetylated precursors are noted to be distinct from those of morphine.[4]

Dihydromorphine is a potent analgesic in its own right, reported to be slightly stronger than morphine.[5] Its onset of action is more rapid than morphine, and it generally has a longer duration of action, typically lasting 4 to 7 hours.[5][6]

Quantitative Data

This section summarizes the available quantitative data for diacetyldihydromorphine and its key active metabolite, dihydromorphine. It is important to note that specific pharmacokinetic data for diacetyldihydromorphine and 6-acetyldihydromorphine are limited. Therefore, data from the closely related compound, diacetylmorphine (heroin), is included for comparative purposes, with the caveat that while the metabolic pathways are analogous, the pharmacokinetic profiles may not be identical.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

| Compound | µ-Opioid Receptor | δ-Opioid Receptor | κ-Opioid Receptor | Reference(s) |

| Dihydromorphine | 2.5 | 137 | 223 | [5] |

| Morphine | 4.9 | 273 | 227 | [5] |

Table 2: Pharmacokinetic Parameters

| Compound | Parameter | Value | Species/Route | Reference(s) |

| Diacetyldihydromorphine | Duration of Action | ~4–7 hours | Human | [2] |

| Dihydromorphine | Duration of Action | 4–7 hours | Human | [5][6] |

| Diacetylmorphine (Heroin) | Half-life (t½) | ~17 minutes | Human (Intranasal) | [7] |

| Tmax | ~9 minutes | Human (Intranasal) | [7] | |

| Bioavailability | 44–61% | Human (Inhalation) | [8] | |

| Bioavailability | <35% | Human (Oral) | [8] | |

| 6-Monoacetylmorphine (6-MAM) | Half-life (t½) | ~47 minutes | Human (Intranasal) | [7] |

| Tmax | ~17 minutes | Human (Intranasal) | [7] | |

| Hydromorphone | Half-life (t½) | 2–3 hours | Human | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of diacetyldihydromorphine metabolism and pharmacology.

In Vitro Metabolism Assay

Objective: To determine the rate of hydrolysis of diacetyldihydromorphine to 6-acetyldihydromorphine and dihydromorphine in plasma.

Materials:

-

Diacetyldihydromorphine

-

Human plasma (or plasma from other species of interest)

-

Phosphate buffered saline (PBS), pH 7.4

-

Acetonitrile (B52724) (for protein precipitation)

-

Internal standard (e.g., deuterated analog)

-

LC-MS/MS system

Protocol:

-

Sample Preparation: Prepare a stock solution of diacetyldihydromorphine in a suitable solvent (e.g., methanol).

-

Incubation: Pre-warm human plasma to 37°C. Initiate the reaction by adding a small volume of the diacetyldihydromorphine stock solution to the plasma to achieve the desired final concentration.

-

Time Points: At various time points (e.g., 0, 1, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard.

-

Protein Precipitation: Vortex the mixture vigorously to precipitate plasma proteins.

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a clean vial for analysis by a validated LC-MS/MS method to quantify the concentrations of diacetyldihydromorphine, 6-acetyldihydromorphine, and dihydromorphine.[10][11]

Opioid Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of dihydromorphine for µ, δ, and κ opioid receptors.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK cells) or rodent brain homogenates.[1]

-

Radioligands:

-

Dihydromorphine

-

Assay buffer (e.g., Tris-HCl)

-

Naloxone (for determination of non-specific binding)

-

Glass fiber filters

-

Scintillation counter

Protocol:

-

Membrane Preparation: Homogenize cells or brain tissue in ice-cold buffer and centrifuge to isolate the membranes. Resuspend the membrane pellet in the assay buffer.[12]

-

Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of dihydromorphine.[1]

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[1]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.[12]

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of dihydromorphine that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[12]

The following diagram illustrates the general workflow for a radioligand binding assay.

In Vivo Analgesia Assay (Hot Plate Test)

Objective: To assess the analgesic efficacy of diacetyldihydromorphine and its metabolites in an animal model of acute pain.

Materials:

-

Mice or rats

-

Hot plate apparatus with adjustable temperature

-

Diacetyldihydromorphine, 6-acetyldihydromorphine, or dihydromorphine

-

Vehicle control (e.g., saline)

-

Timer

Protocol:

-

Acclimatization: Acclimatize the animals to the testing room and equipment.[13]

-

Baseline Measurement: Determine the baseline latency for each animal to exhibit a nociceptive response (e.g., paw licking, jumping) when placed on the hot plate (e.g., set to 55°C). A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue injury.[13]

-

Drug Administration: Administer the test compound or vehicle via the desired route (e.g., subcutaneous, intraperitoneal).

-

Post-treatment Measurement: At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency.[13]

-

Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.[13]

Conclusion

The metabolism of diacetyldihydromorphine is a rapid enzymatic process that results in the formation of at least two potent, pharmacologically active metabolites: 6-acetyldihydromorphine and dihydromorphine. These metabolites, particularly dihydromorphine, are key contributors to the overall analgesic profile of the parent compound, acting as potent agonists at the µ-opioid receptor. While a comprehensive understanding of the pharmacokinetics of diacetyldihydromorphine and its immediate metabolite is still developing, the available data on dihydromorphine and analogous compounds provide a solid foundation for further research. The experimental protocols outlined in this guide offer standardized methodologies for the continued investigation of this and other novel opioid compounds, aiding in the quest for more effective and safer analgesics.

References

- 1. benchchem.com [benchchem.com]

- 2. Diacetyldihydromorphine - Wikipedia [en.wikipedia.org]

- 3. Pharmacokinetics of dihydrocodeine and its active metabolite after single and multiple oral dosing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological characterization of dihydromorphine, 6-acetyldihydromorphine and dihydroheroin analgesia and their differentiation from morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dihydromorphine - Wikipedia [en.wikipedia.org]

- 6. Dihydromorphine [chemeurope.com]

- 7. Pharmacokinetics and Pharmacodynamics of Intranasal Diacetylmorphine in Heroin-Assisted Treatment for Severe Opioid Use Disorder | springermedizin.de [springermedizin.de]

- 8. Heroin - Wikipedia [en.wikipedia.org]

- 9. Hydromorphone - Wikipedia [en.wikipedia.org]

- 10. Development and validation of an LC-MS/MS method for quantifying diamorphine and its major metabolites 6-monoacetylmorphine, morphine, morphine-3-glucuronide, and morphine-6-glucuronide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Solubility and physicochemical properties of Diacetyldihydromorphine HCl

An In-depth Technical Guide on the Solubility and Physicochemical Properties of Diacetyldihydromorphine HCl

Introduction

Diacetyldihydromorphine, also known as dihydroheroin or paralaudin, is a semi-synthetic opioid derivative.[1][2] Developed in Germany in 1928, it is a potent analgesic.[2] This technical guide provides a comprehensive overview of the solubility and physicochemical properties of its hydrochloride salt, Diacetyldihydromorphine HCl. The information herein is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Physicochemical Properties of Diacetyldihydromorphine and its Hydrochloride Salt

The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Key parameters for Diacetyldihydromorphine and its hydrochloride salt are summarized in the table below.

| Property | Diacetyldihydromorphine (Free Base) | Diacetyldihydromorphine HCl |

| Molecular Formula | C₂₁H₂₅NO₅ | C₂₁H₂₅NO₅·HCl |

| Molecular Weight | 371.43 g/mol [1][2] | 407.89 g/mol [1] |

| Appearance | Needles[1] | Flakes, scales[1] |

| Melting Point | 165-167 °C[1] | 215-218 °C[1] |

| Solubility | Slightly soluble in water; soluble in chloroform, alcohol, and ether.[1] | Very soluble in water.[1] |

| pKa | Estimated 7.5 - 8.5 | Not explicitly found, but the protonated amine is acidic. |

| LogP | Estimated > 2.0 | Lower than the free base due to increased hydrophilicity. |

| Optical Rotation | Not specified | [α]²⁹D -59° (c = 1.2)[1] |

Note: pKa and LogP values are estimated based on the chemical structure and properties of similar opioid compounds, as specific experimental data for Diacetyldihydromorphine were not available in the provided search results. The tertiary amine in the morphinan (B1239233) structure is expected to have a pKa in the typical range for such functional groups.

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate determination of physicochemical properties. The following are generalized protocols applicable to the characterization of opioid hydrochlorides like Diacetyldihydromorphine HCl.

Determination of Aqueous Solubility

The "shake-flask" method is a standard protocol for determining equilibrium solubility.

Workflow for Solubility Determination

References

Navigating the Labyrinth: A Technical Guide to the Legal and Scheduling Status of Diacetyldihydromorphine for Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the legal and scheduling status of Diacetyldihydromorphine, a potent semi-synthetic opioid, for research purposes. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals, offering clarity on the regulatory landscape in key global jurisdictions and practical guidance for initiating research with this compound.

Executive Summary

Legal and Scheduling Status

The legal status of Diacetyldihydromorphine is primarily dictated by its classification as a narcotic drug under international conventions and national laws. This classification imposes strict controls on its production, distribution, and use, particularly in a research setting.

United States

In the United States, Diacetyldihydromorphine is classified as a Schedule I controlled substance under the Controlled Substances Act (CSA).[1] This classification indicates that the substance has:

-

A high potential for abuse.

-

No currently accepted medical use in treatment in the United States.

-

A lack of accepted safety for use under medical supervision.[1]

As a Schedule I substance, all research involving Diacetyldihydromorphine is tightly regulated by the Drug Enforcement Administration (DEA).

European Union

The legal status of Diacetyldihydromorphine in the European Union is determined by both EU-wide regulations and the national legislation of individual member states, which are often in alignment with the 1961 Single Convention on Narcotic Drugs.

-

Germany: Diacetyldihydromorphine is listed under the Betäubungsmittelgesetz (BtMG), Germany's narcotics law, indicating it is a controlled substance.[2]

-

United Kingdom: While not explicitly named in the Misuse of Drugs Act 1971, as an ester of dihydromorphine (a Class A drug), Diacetyldihydromorphine is covered under the act's generic and derivative clauses and is therefore considered a Class A drug.

-

France, Sweden, and Spain: Specific listings for Diacetyldihydromorphine in the primary drug laws of these countries are not readily found. However, their narcotics legislation is structured to control derivatives and esters of listed opioids such as morphine. Therefore, Diacetyldihydromorphine is presumed to be a controlled narcotic substance in these jurisdictions.

Summary of Legal Status

| Jurisdiction | Legal Status/Schedule | Key Legislation |

| United States | Schedule I | Controlled Substances Act |

| Germany | Controlled Substance | Betäubungsmittelgesetz (BtMG) |

| United Kingdom | Class A (by extension) | Misuse of Drugs Act 1971 |

| France | Controlled Narcotic (presumed) | Public Health Code |

| Sweden | Controlled Narcotic (presumed) | Narkotikastrafflagen |

| Spain | Controlled Narcotic (presumed) | Law 17/1967 on Narcotic Drugs |

Pharmacological Profile

Diacetyldihydromorphine is a potent, semi-synthetic opioid that acts as a selective agonist at the µ-opioid receptor (MOR).[3] Its pharmacological effects are similar to other µ-opioid agonists like morphine and heroin, including analgesia, euphoria, and respiratory depression.

Quantitative Pharmacological Data

| Compound | Receptor | Kᵢ (nM) | EC₅₀ (nM) | Eₘₐₓ (%) |

| Morphine | µ-opioid | 1 - 10 | 50 - 100 | 100 |

| Fentanyl | µ-opioid | 0.1 - 1 | 1 - 10 | >100 |

| DAMGO (agonist) | µ-opioid | 1 - 5 | 1 - 10 | 100 |

| Naloxone (B1662785) (antagonist) | µ-opioid | 1 - 5 | N/A | N/A |

Note: These values are approximate and can vary depending on the specific assay conditions.

Authorization for Research

Conducting research with Diacetyldihydromorphine requires specific authorization from national regulatory bodies. The process is rigorous and designed to ensure the security of the substance and the safety of the research.

United States: DEA Schedule I Research License

In the United States, researchers must obtain a Schedule I registration from the DEA. The application process is detailed in Title 21 Code of Federal Regulations (CFR) Part 1301.

Key requirements include:

-

A detailed research protocol: This must be submitted to the DEA and includes the qualifications of the investigator, the study's purpose, the amount of the substance required, and detailed security provisions for storage and handling.

-

Institutional Review Board (IRB) approval: For research involving human subjects.

-

Investigational New Drug (IND) application: If the research is a clinical investigation, an IND must be filed with the Food and Drug Administration (FDA).

European Union

In the European Union, the authorization process for research with controlled substances is largely handled at the national level by the competent authorities of each member state. While the European Medicines Agency (EMA) provides overarching guidelines for clinical trials, researchers must adhere to the specific regulations of the country where the research will be conducted. Generally, this involves submitting a detailed research protocol to the national medicines agency and/or a specific narcotics control board, demonstrating the scientific merit of the study and the security measures in place.

Experimental Protocols

The following are generalized protocols for key experiments relevant to the study of opioid compounds like Diacetyldihydromorphine. Researchers must adapt these protocols to their specific laboratory conditions and ensure compliance with all institutional and national regulations.

In Vitro: Opioid Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Materials:

-

Cell membranes expressing the µ-opioid receptor

-

Radiolabeled ligand (e.g., [³H]-DAMGO)

-

Test compound (Diacetyldihydromorphine)

-

Assay buffer

-

Glass fiber filters

-

Scintillation counter

Methodology:

-

Prepare serial dilutions of the test compound.

-

In a multi-well plate, combine the cell membranes, radiolabeled ligand, and either buffer, unlabeled ligand (for non-specific binding), or the test compound.

-

Incubate the plate to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Analyze the data to determine the IC₅₀ of the test compound, which can then be used to calculate the Kᵢ.

Experimental workflow for a radioligand binding assay.

In Vivo: Hot-Plate Test for Analgesia in Mice

This is a common method to assess the analgesic effects of a compound.

Materials:

-

Hot-plate apparatus

-

Test animals (mice)

-

Test compound (Diacetyldihydromorphine)

-

Vehicle control

-

Timer

Methodology:

-

Administer the test compound or vehicle to the mice.

-

At a predetermined time after administration, place a mouse on the hot plate, which is maintained at a constant temperature (e.g., 55°C).

-

Start the timer immediately.

-

Observe the mouse for signs of nociception, such as paw licking, shaking, or jumping.

-

Stop the timer at the first sign of a nociceptive response and remove the mouse from the hot plate.

-

A cut-off time is established to prevent tissue damage.

-

The latency to the nociceptive response is recorded as a measure of analgesia.

In Vivo: Naloxone-Precipitated Withdrawal Model in Rats

This model is used to study the physical dependence potential of an opioid.

Materials:

-

Test animals (rats)

-

Test compound (Diacetyldihydromorphine)

-

Naloxone (opioid antagonist)

-

Observation chambers

-

Withdrawal scoring checklist

Methodology:

-

Chronically administer the test compound to the rats over several days to induce dependence.

-

On the test day, administer a challenge dose of naloxone to precipitate withdrawal.

-

Immediately place the rat in an observation chamber.

-

Observe and score the rat for a predetermined period for signs of withdrawal (e.g., wet-dog shakes, teeth chattering, writhing, ptosis).

-

A cumulative withdrawal score is calculated to quantify the severity of the withdrawal syndrome.

Conclusion

Research with Diacetyldihydromorphine is a complex undertaking due to its stringent legal controls. A thorough understanding of and strict adherence to national and international regulations are paramount for any researcher or institution considering work with this compound. While its pharmacological profile as a potent µ-opioid agonist is established, further research is needed to fully elucidate its quantitative pharmacological properties. The experimental protocols outlined in this guide provide a foundation for such investigations, which, when conducted within the appropriate legal frameworks, can contribute to a deeper understanding of opioid pharmacology.

References